
N-(2-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide, commonly known as FNA, is a synthetic compound that has gained attention in the scientific community for its potential use in biomedical research. FNA has been found to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research efforts have been dedicated to designing and synthesizing derivatives of acetamide compounds, including those related to the structure of N-(2-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide. These studies aim to explore the chemical properties, synthesis pathways, and structural characterization of these compounds. For instance, the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] Acetamide Derivatives have been reported, showcasing the methodology for creating novel acetamide derivatives through N-chloroacetylation and N-alkylation, characterized by 1H NMR, IR, and MS techniques (Yang Jing, 2010).
Antiproliferative and Antiviral Activities
Several studies have investigated the biological activities of acetamide derivatives, including antiproliferative and antiviral effects. For example, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and evaluated in vitro for their antiproliferative activities against a panel of human cancer cell lines. Among them, specific derivatives demonstrated significant activity, suggesting their potential as therapeutic agents (I‐Li Chen et al., 2013).
Luminescent Properties and Material Science Applications
The synthesis and characterization of aryl amide type ligands and their lanthanide complexes have been explored for their luminescent properties. Such studies are pivotal for developing new materials with potential applications in optoelectronics, sensors, and bioimaging. For instance, the synthesis and luminescent properties of three novel aryl amide type ligands and their lanthanide complexes demonstrated bright red fluorescence in solid state, highlighting their potential in material science applications (Wei-Na Wu et al., 2006).
Pharmacological Potential
The computational and pharmacological evaluation of novel derivatives for various biological activities, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, has been a significant area of research. Such studies aim to identify potential therapeutic agents by exploring the structure-activity relationship of acetamide derivatives. For example, the evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for their pharmacological potential indicated specific compounds with promising biological activities, suggesting their viability as therapeutic agents (M. Faheem, 2018).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c23-18-7-3-4-8-20(18)24-21(27)14-26-22(28)12-11-19(25-26)17-10-9-15-5-1-2-6-16(15)13-17/h1-13H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWDHRASNGOBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708769.png)
![N'-[(Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2708770.png)

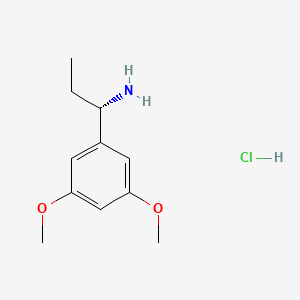
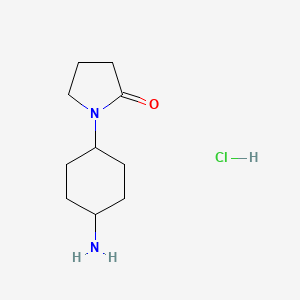
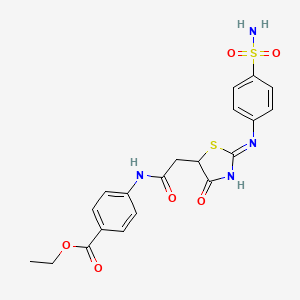
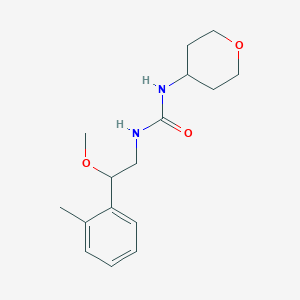



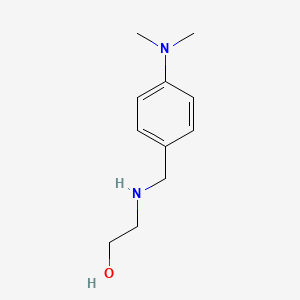

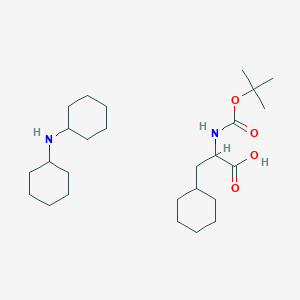
![6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2708791.png)